

An In-depth Technical Guide on the Solubility of 4-Ethoxy-6-hydrazinylpyrimidine

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Compound of Interest

Compound Name: 4-Ethoxy-6-hydrazinylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Ethoxy-6-hydrazinylpyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the critical role of solubility in a molecule's pharmacokinetic and pharmacodynamic profile, this document outlines key solubility data in various solvents, details the experimental protocols for solubility determination, and presents relevant experimental workflows.

Core Focus: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and inadequate therapeutic efficacy. Understanding the solubility of **4-Ethoxy-6-hydrazinylpyrimidine** in a range of solvents is therefore essential for formulation development, preclinical studies, and ultimately, clinical success.

While specific quantitative solubility data for **4-Ethoxy-6-hydrazinylpyrimidine** is not extensively available in public literature, the following table presents a representative solubility profile based on the known behavior of structurally similar pyrimidine and hydrazinyl derivatives in common pharmaceutical solvents. These values are estimates and should be confirmed by experimental analysis.

Table 1: Estimated Solubility of **4-Ethoxy-6-hydrazinylpyrimidine** in Various Solvents at 25°C

Solvent	Dielectric Constant (at 20°C)	Polarity Index	Estimated Solubility (mg/mL)
Water	80.1	10.2	< 0.1
Dimethyl Sulfoxide (DMSO)	46.7	7.2	> 100
N,N-Dimethylformamide (DMF)	36.7	6.4	> 100
Methanol	32.7	5.1	5 - 10
Ethanol	24.6	4.3	1 - 5
Acetone	20.7	5.1	1 - 5
Ethyl Acetate	6.0	4.4	0.1 - 1
Dichloromethane (DCM)	9.1	3.1	0.1 - 1
Chloroform	4.8	4.1	1 - 5
Hexane	1.9	0.1	< 0.01

Note: The estimated solubility values are for illustrative purposes and should be experimentally verified.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method for Solubility Determination

The gravimetric method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.^{[1][2][3]} It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.^{[1][2][3]}

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **4-Ethoxy-6-hydrazinylpyrimidine** is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask.
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A thermostatically controlled shaker or water bath is used to maintain a constant temperature.
- **Phase Separation:** After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration (using a syringe filter, e.g., 0.22 μm) or centrifugation. This step must be performed carefully to avoid any undissolved particles from being carried over.
- **Solvent Evaporation and Weighing:** A precise volume or weight of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
- **Final Weighing:** The container with the dried solute is weighed again. The difference in weight before and after evaporation gives the mass of the dissolved **4-Ethoxy-6-hydrazinylpyrimidine**.
- **Calculation:** The solubility is calculated and expressed in terms of mg/mL or g/100mL.

UV/Vis Spectrophotometry for Solubility Determination

For compounds with a chromophore, UV/Vis spectrophotometry offers a sensitive and less material-intensive method for determining solubility.^{[4][5][6]} This technique relies on measuring the absorbance of the dissolved compound in a saturated solution and correlating it to its concentration via a calibration curve.^{[4][5][6]}

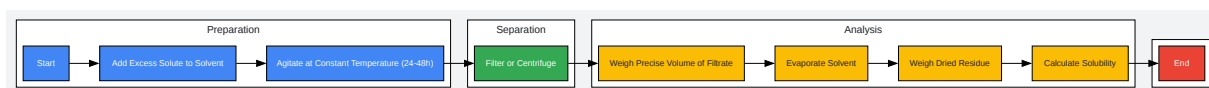
Methodology:

- **Preparation of Saturated Solution and Phase Separation:** This is performed as described in the gravimetric method (Steps 1-3).

- Preparation of Standard Solutions and Calibration Curve:
 - A stock solution of **4-Ethoxy-6-hydrazinylpyrimidine** of a known high concentration is prepared in the chosen solvent.
 - A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.
 - The UV/Vis spectrum of the compound is scanned to determine the wavelength of maximum absorbance (λ_{max}).
 - The absorbance of each standard solution is measured at the λ_{max} .
 - A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
- Measurement of Saturated Solution: The saturated filtrate is diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.
- Absorbance Reading: The absorbance of the diluted saturated solution is measured at the λ_{max} .
- Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of the compound.

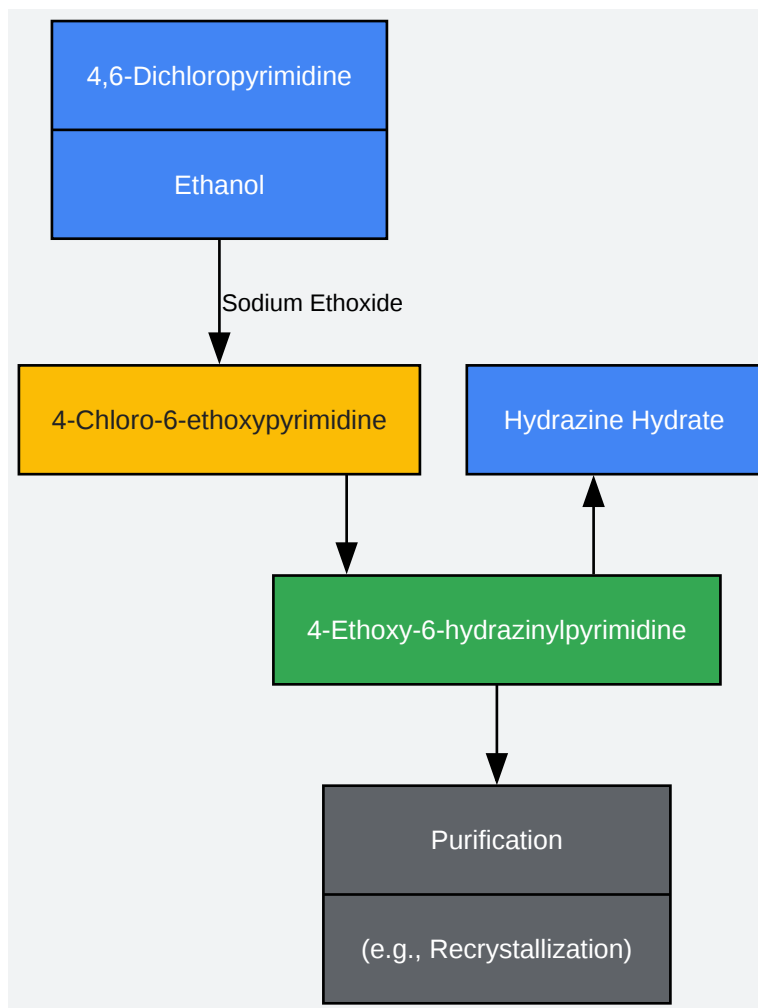
Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key processes related to **4-Ethoxy-6-hydrazinylpyrimidine**.



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Caption: Workflow for Gravimetric Solubility Determination.



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Caption: Plausible Synthesis Route for **4-Ethoxy-6-hydrazinylpyrimidine**.

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